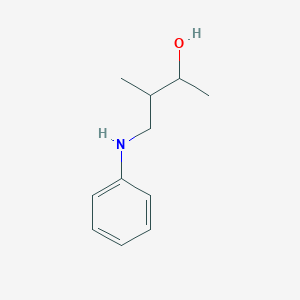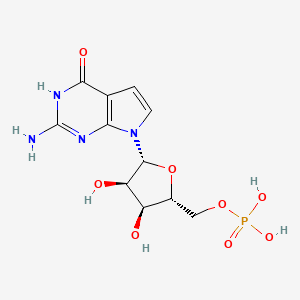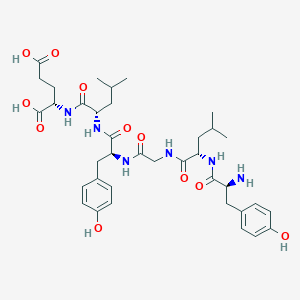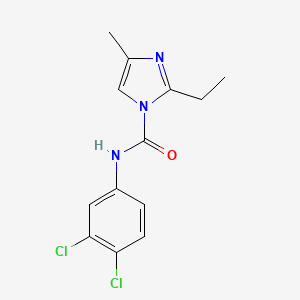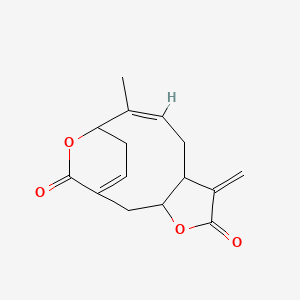
Pertilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pertilide is a germacrane sesquiterpene dilactone isolated from the leaves of Pertya glabrescens Sch. Bip. (Compositae).
準備方法
Pertilide can be synthesized through the bromination of its precursor in chloroform. The crystals of this compound are typically grown in an acetone-di-isopropyl ether solution as colorless prisms
化学反応の分析
Pertilide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different products.
Substitution: Substitution reactions, particularly involving halogens, can produce compounds like dibromocyclothis compound.
Common reagents used in these reactions include bromine for bromination and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions include dibromocyclothis compound and other halogenated derivatives .
科学的研究の応用
Pertilide has several scientific research applications:
Chemistry: In organic chemistry, this compound is studied for its unique sesquiterpene structure and its reactivity in various chemical reactions.
Biology: Research into the biological activities of this compound includes its potential as a natural product with bioactive properties.
Medicine: While specific medical applications are still under investigation, this compound’s structure suggests potential pharmacological activities.
作用機序
The mechanism by which pertilide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving sesquiterpene lactone interactions with biological molecules. Further research is needed to elucidate the exact pathways and targets involved.
類似化合物との比較
Pertilide can be compared with other sesquiterpene lactones, such as:
Other Germacrane Sesquiterpenes: Compounds like germacrene D and germacrene B share structural similarities with this compound but differ in their specific functional groups and biological activities.
特性
CAS番号 |
82003-39-2 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
(9Z)-10-methyl-6-methylidene-4,12-dioxatricyclo[9.2.2.03,7]pentadeca-1(14),9-diene-5,13-dione |
InChI |
InChI=1S/C15H16O4/c1-8-3-5-11-9(2)14(16)19-13(11)7-10-4-6-12(8)18-15(10)17/h3-4,11-13H,2,5-7H2,1H3/b8-3- |
InChIキー |
AESSLYMIMCLSHB-BAQGIRSFSA-N |
異性体SMILES |
C/C/1=C/CC2C(CC3=CCC1OC3=O)OC(=O)C2=C |
正規SMILES |
CC1=CCC2C(CC3=CCC1OC3=O)OC(=O)C2=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



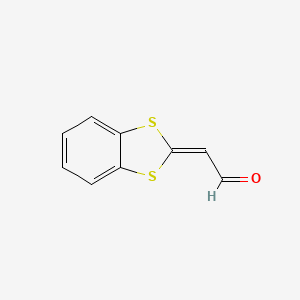



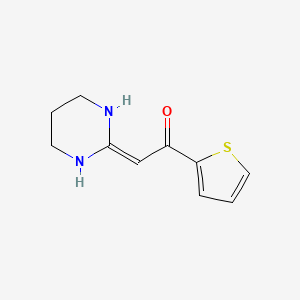
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
